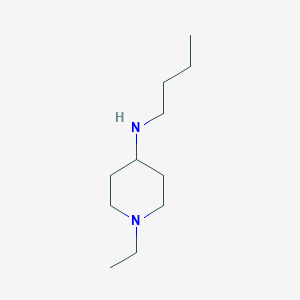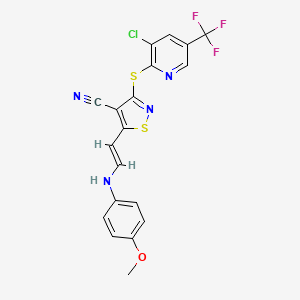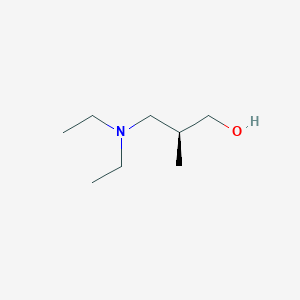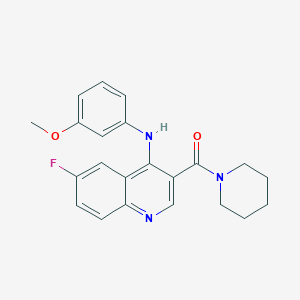![molecular formula C24H17NO6 B2835377 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide CAS No. 886180-39-8](/img/structure/B2835377.png)
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide” is a complex organic molecule. It contains a benzodioxole group , a benzofuran group, and a methoxybenzamide group . These groups are common in many bioactive compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocycles . The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the benzodioxole group can participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Antioxidant Properties
Amino-substituted benzamide derivatives, encompassing N-arylbenzamides with varying numbers of methoxy and hydroxy groups, have been evaluated for their antioxidant capacity using DPPH and FRAP assays. Notably, these derivatives demonstrated enhanced antioxidative properties compared to the reference BHT molecule, with a specific focus on the trihydroxy derivative exhibiting significant antioxidative potential. Computational analysis supported these findings by highlighting the beneficial role of protonated systems and the positive impact of electron-donating methoxy groups on antioxidant properties. Moreover, the introduction of hydroxy groups notably shifts reactivity towards enhancing antioxidative features, especially in derivatives facilitating stabilizing hydrogen bonding interactions (Perin et al., 2018).
Anticancer Activity
The synthesis and evaluation of dihydrobenzofuran lignans and related compounds have revealed a new group of potential antitumor agents that inhibit tubulin polymerization. This series of compounds, obtained through a biomimetic reaction sequence, demonstrated promising activity, particularly against leukemia and breast cancer cell lines. Among these, a specific compound showcased significant activity, indicating the potential for these dihydrobenzofuran lignans as antimitotic and potential antitumor agents (Pieters et al., 1999).
Histone Deacetylase Inhibition
A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, designed as novel histone deacetylase inhibitors, have shown significant inhibitory activity against the enzymes, with IC50 values as low as 4.0 microM. Notably, derivatives with thiophene and benzo[d][1,3]dioxole substitutions exhibited potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, also inducing cell-cycle arrest at G2 phase (Jiao et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c1-28-16-9-6-14(7-10-16)24(27)25-21-17-4-2-3-5-18(17)31-23(21)22(26)15-8-11-19-20(12-15)30-13-29-19/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANIXZYGQAOPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2835294.png)



![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2835302.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2835303.png)




![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2835310.png)
![2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2835311.png)

